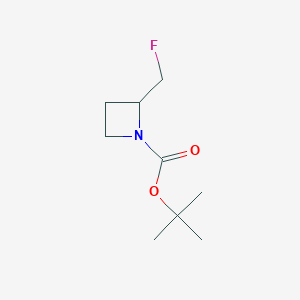

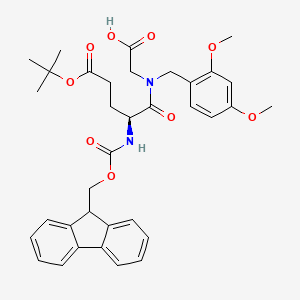

![molecular formula C11H15NO3S B2921591 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 1030621-97-6](/img/structure/B2921591.png)

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid, also known as (3-methoxybenzyl)cysteine, is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is 1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is a powder that is stored at room temperature . Its molecular weight is 241.31 , and its molecular formula is C11H15NO3S .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

The compound 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid and its derivatives have been explored for various scientific applications, primarily in the fields of medicinal chemistry and materials science. While direct studies on this specific compound are limited, insights can be drawn from research on structurally related compounds and their applications.

Antileukotrienic Agents : A study on the synthesis of similar compounds, such as VUFB 20609 and VUFB 20584, highlighted their potential as antileukotrienic drugs. These compounds were synthesized under specific conditions using heterogeneous copper catalysts and were subjected to in vitro cytotoxicity and antiplatelet activity evaluations. The study suggests a pathway for designing new therapeutic agents targeting diseases related to leukotriene activity (Jampílek et al., 2004).

Immunostimulatory Compounds : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, with various substitutions, have demonstrated immunostimulatory and immunomodulatory potency. Among these, a compound with a sulfanyl group significantly enhanced the secretion of chemokines, suggesting its use in developing new immunotherapeutic agents (Doláková et al., 2005).

Catalytic Applications : The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones) showcases the versatility of sulfanyl-propyl derivatives in catalysis. This work exemplifies how such compounds can be used to promote condensation reactions, offering a pathway for the development of more efficient and sustainable catalytic processes (Tayebi et al., 2011).

Antibacterial and Antifungal Activities : Research into the functional modification of polymers with amine compounds, including derivatives of 2-amino-propanoic acid, has shown promising results in enhancing antibacterial and antifungal properties. These modified polymers exhibit increased thermal stability and biological activity, suggesting potential applications in medical devices and drug delivery systems (Aly et al., 2015).

Solid Phase Peptide Synthesis : The development of new safety catch linkers, such as 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), for solid phase peptide synthesis underscores the utility of sulfanyl-propyl derivatives in peptide chemistry. These linkers facilitate the efficient synthesis of peptides, which is crucial for pharmaceutical research and development (Erlandsson & Undén, 2006).

Safety and Hazards

The safety information for 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid indicates that it has several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety protocols.

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid are currently unknown. This compound is a derivative of L-cysteine , a semi-essential amino acid that plays a crucial role in various physiological processes

Mode of Action

L-cysteine is known to participate in protein synthesis, detoxification, and diverse metabolic pathways .

Biochemical Pathways

As a derivative of L-cysteine, it might be involved in the synthesis of proteins, glutathione (an antioxidant), taurine (involved in various metabolic processes), and coenzyme A (essential for fatty acid metabolism) .

Result of Action

Given its structural similarity to L-cysteine, it might exhibit antioxidant properties, contribute to protein structure, and participate in various metabolic processes .

Eigenschaften

IUPAC Name |

2-amino-3-[(3-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVFMNSOABLMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

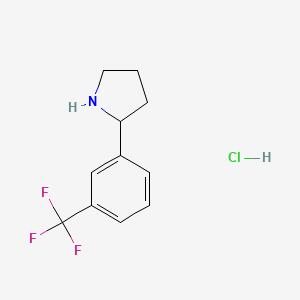

![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride](/img/structure/B2921509.png)

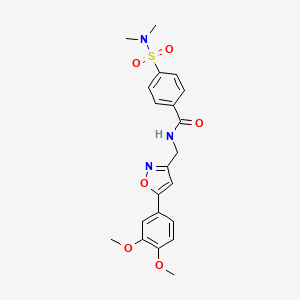

![N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2921510.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2921518.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)